molecular formula C60H32N12Na8O27S8 B14474923 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2'-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt CAS No. 71701-34-3

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2'-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt

Cat. No.: B14474923
CAS No.: 71701-34-3
M. Wt: 1793.4 g/mol
InChI Key: WWIAOQHJNMCABG-KWMQIWAYSA-F
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Description

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2’-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt is a complex organic compound with a highly intricate structure. This compound is characterized by multiple sulfonic acid groups, phenylene rings, and oxadiaziridine linkages, making it a unique and potentially versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The process may start with the formation of the naphtho-triazole core, followed by the introduction of sulfonic acid groups through sulfonation reactions. The oxadiaziridine linkages are likely formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require scalable and efficient synthetic routes. This might involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid groups may participate in oxidation reactions under specific conditions.

    Reduction: Reduction reactions could target the oxadiaziridine linkages or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be explored for its potential interactions with biomolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industrial applications, it might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonated aromatic compounds or oxadiaziridine derivatives. Examples could be:

  • 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid derivatives
  • Other oxadiaziridine-linked aromatic compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural elements, which could confer distinct chemical and biological properties.

Properties

CAS No.

71701-34-3

Molecular Formula

C60H32N12Na8O27S8

Molecular Weight

1793.4 g/mol

IUPAC Name

octasodium;2-[4-[3-[4-[(E)-2-[4-[3-[4-[(E)-2-[4-[3-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)phenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]phenyl]benzo[e]benzotriazole-6,8-disulfonate

InChI

InChI=1S/C60H40N12O27S8.8Na/c73-100(74,75)45-29-49-47(57(31-45)106(91,92)93)21-23-51-59(49)63-65(61-51)37-13-17-39(18-14-37)67-69(97-67)41-9-5-33(53(25-41)102(79,80)81)1-3-35-7-11-43(27-55(35)104(85,86)87)71-72(99-71)44-12-8-36(56(28-44)105(88,89)90)4-2-34-6-10-42(26-54(34)103(82,83)84)70-68(98-70)40-19-15-38(16-20-40)66-62-52-24-22-48-50(60(52)64-66)30-46(101(76,77)78)32-58(48)107(94,95)96;;;;;;;;/h1-32H,(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96);;;;;;;;/q;8*+1/p-8/b3-1+,4-2+;;;;;;;;

InChI Key

WWIAOQHJNMCABG-KWMQIWAYSA-F

Isomeric SMILES

C1=CC(=CC=C1N2N=C3C4=C(C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC3=N2)N5ON5C6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8ON8C9=CC(=C(C=C9)/C=C/C1=C(C=C(C=C1)N1ON1C1=CC=C(C=C1)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N5N(O5)C6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N(O8)C9=CC(=C(C=C9)C=CC1=C(C=C(C=C1)N1N(O1)C1=CC=C(C=C1)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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